tert-Butyldimethyl(3-methyl-4-nitrophenoxy)silane
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Overview
Description
tert-Butyldimethyl(3-methyl-4-nitrophenoxy)silane is a chemical compound with the molecular formula C13H21NO3Si and a molecular weight of 267.4 g/mol . It is characterized by the presence of a tert-butyl group, dimethylsilyl group, and a nitrophenoxy moiety. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
tert-Butyldimethyl(3-methyl-4-nitrophenoxy)silane can be synthesized through the reaction of 3-methyl-4-nitrophenol with tert-butyldimethylchlorosilane in the presence of a base such as triethylamine. The reaction typically occurs under anhydrous conditions and at room temperature. The product is then purified through standard techniques such as column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
tert-Butyldimethyl(3-methyl-4-nitrophenoxy)silane undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The phenoxy group can be substituted with other nucleophiles.
Hydrolysis: The silyl ether bond can be hydrolyzed to yield the corresponding phenol and silanol.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogenation catalysts such as palladium on carbon.
Substitution: Nucleophiles such as alkoxides or amines can be used.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the silyl ether bond.
Major Products Formed
Oxidation: 3-methyl-4-aminophenoxy derivatives.
Substitution: Various substituted phenoxy derivatives.
Hydrolysis: 3-methyl-4-nitrophenol and tert-butyldimethylsilanol.
Scientific Research Applications
tert-Butyldimethyl(3-methyl-4-nitrophenoxy)silane has several applications in scientific research:
Chemistry: Used as a protecting group for phenols in organic synthesis.
Biology: Employed in the study of enzyme-catalyzed hydrolysis reactions.
Medicine: Investigated for potential use in drug delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyldimethyl(3-methyl-4-nitrophenoxy)silane involves the cleavage of the silyl ether bond under specific conditions. This cleavage can be catalyzed by enzymes such as silicatein, which hydrolyze the silicon-oxygen bond. The molecular targets include the phenoxy and silyl groups, and the pathways involved are primarily hydrolysis and substitution reactions .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyldimethyl(2-methyl-4-nitrophenoxy)silane
- tert-Butyldimethyl(4-nitrophenoxy)silane
- tert-Butyldimethyl(3-nitrophenoxy)silane
Uniqueness
tert-Butyldimethyl(3-methyl-4-nitrophenoxy)silane is unique due to the presence of the 3-methyl group, which can influence its reactivity and the types of reactions it undergoes. This structural feature distinguishes it from other similar compounds and can affect its applications in research and industry .
Properties
Molecular Formula |
C13H21NO3Si |
---|---|
Molecular Weight |
267.40 g/mol |
IUPAC Name |
tert-butyl-dimethyl-(3-methyl-4-nitrophenoxy)silane |
InChI |
InChI=1S/C13H21NO3Si/c1-10-9-11(7-8-12(10)14(15)16)17-18(5,6)13(2,3)4/h7-9H,1-6H3 |
InChI Key |
XVEOMACMUJTFNC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)O[Si](C)(C)C(C)(C)C)[N+](=O)[O-] |
Origin of Product |
United States |
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